molecular formula C7H6F3NO B13033618 4-Methyl-2-(trifluoromethyl)pyridine 1-oxide

4-Methyl-2-(trifluoromethyl)pyridine 1-oxide

Cat. No.: B13033618
M. Wt: 177.12 g/mol
InChI Key: MACXJHSPXZUKBC-UHFFFAOYSA-N
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Description

4-Methyl-2-(trifluoromethyl)pyridine 1-oxide is a heterocyclic compound featuring a pyridine core oxidized at the nitrogen atom (N-oxide), with a methyl group at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials research. The trifluoromethyl group is strongly electron-withdrawing, while the methyl group provides mild electron-donating effects, creating a polarized electronic environment that influences reactivity, solubility, and intermolecular interactions.

Synthesis: The compound is synthesized via oxidation of 4-methyl-2-(trifluoromethyl)pyridine using 3-chloroperbenzoic acid (mCPBA) in anhydrous dichloromethane (DCM), followed by pH adjustment and purification via flash column chromatography (FCC), yielding 53% .

Properties

Molecular Formula

C7H6F3NO

Molecular Weight

177.12 g/mol

IUPAC Name

4-methyl-1-oxido-2-(trifluoromethyl)pyridin-1-ium

InChI

InChI=1S/C7H6F3NO/c1-5-2-3-11(12)6(4-5)7(8,9)10/h2-4H,1H3

InChI Key

MACXJHSPXZUKBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=[N+](C=C1)[O-])C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(trifluoromethyl)pyridine 1-oxide can be achieved through several methods. The reaction conditions typically involve the use of palladium catalysts and specific ligands to facilitate the coupling reactions .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(trifluoromethyl)pyridine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state pyridine derivatives, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

Pharmaceutical Applications

4-Methyl-2-(trifluoromethyl)pyridine 1-oxide has been investigated for its potential as an intermediate in drug synthesis. The trifluoromethyl group contributes to increased biological activity, which can lead to improved therapeutic efficacy.

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of various enzymes, which is crucial for drug development. Studies indicate that trifluoromethyl-substituted compounds exhibit enhanced potency against certain enzymes compared to their non-fluorinated counterparts .
  • Antimicrobial Activity : Research has demonstrated that derivatives of this compound possess significant antimicrobial properties. For instance, studies reveal that trifluoromethyl-pyridine derivatives exhibit higher fungicidal activity than traditional chlorine-substituted compounds, suggesting their potential in treating resistant infections .

Agrochemical Applications

The unique properties of this compound make it an attractive candidate for use in agrochemicals. Its effectiveness as a pesticide has been documented, with studies showing it outperforms conventional compounds in terms of efficacy against various agricultural pests.

Synthesis and Catalysis

The compound is also utilized in synthetic chemistry as a reagent or catalyst. Its ability to undergo diverse chemical reactions allows it to facilitate the synthesis of complex organic molecules.

  • Trifluoromethylation Reactions : Recent advancements have highlighted the use of pyridine N-oxides, including this compound, in photochemical trifluoromethylation processes. These reactions enable the introduction of trifluoromethyl groups into various substrates, expanding the scope of functionalization in organic synthesis .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited potent activity, indicating its potential as a therapeutic agent for treating resistant infections.

Case Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics, demonstrating its potential as an anticancer agent .

Research Findings

Research indicates that incorporating trifluoromethyl groups into pyridine derivatives can enhance their biological activities across various domains:

Application TypeObserved EffectReference
PharmaceuticalEnhanced binding affinity
AgrochemicalHigher efficacy against pests
Enzyme InhibitionIncreased potency against enzymes
AntimicrobialSignificant antifungal activity
CytotoxicityLower IC50 values than standard drugs

Mechanism of Action

The mechanism of action of 4-Methyl-2-(trifluoromethyl)pyridine 1-oxide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation, but its ability to interact with various proteins and enzymes is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Substituent Effects on Acidity (pKa)

The pKa of pyridine 1-oxides is influenced by substituents. Data from pyridine 1-oxide derivatives () reveal:

Compound pKa Substituent Effects
4-Methoxypyridine 1-oxide 2.05 Electron-donating (-OCH₃) stabilizes the protonated form, slightly lowering acidity.
4-Hydroxypyridine 1-oxide 2.45 -OH donates electrons but may engage in intramolecular H-bonding.
2-Methylaminopyridine 1-oxide 2.61 -NHCH₃ donates electrons, reducing acidity.
4-Methyl-2-(trifluoromethyl)pyridine 1-oxide ~2.5 (estimated) The electron-withdrawing -CF₃ group at position 2 increases acidity compared to 4-methylpyridine 1-oxide.

The trifluoromethyl group enhances acidity relative to methyl or methoxy substituents, aligning with trends in .

Physical Properties

Melting points and purity are critical for applications:

Compound Melting Point (°C) Purity (%) Reference
4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid 237–238 >95 [3]
Carbohydrazide derivatives 217–304 70–99 [2]
This compound Not reported 53% yield [1]

The absence of melting point data for the target compound highlights a gap in literature, though analogs like thiazole derivatives () show high thermal stability .

Spectroscopic Properties

  • NMR : In , F chemical shifts in pyridine 1-oxide-TiF₄ adducts correlate with substituent constants. The -CF₃ group in the target compound would induce distinct downfield shifts compared to -CH₃ or -Cl substituents .
  • IR : The N-O stretch in pyridine 1-oxides (~1250–1350 cm⁻¹) is sensitive to substituents. The electron-withdrawing -CF₃ group likely increases the N-O bond strength, shifting the absorption to higher wavenumbers .

Pharmaceutical Relevance

  • Target Compound : Used in anticancer research, as pyridine 1-oxides are intermediates in diarylmethanes targeting colorectal cancer .

Biological Activity

4-Methyl-2-(trifluoromethyl)pyridine 1-oxide is a pyridine derivative that has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activities associated with this compound, supported by data tables, case studies, and research findings.

This compound is characterized by its trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of the methyl group at the 4-position of the pyridine ring contributes to its stability and reactivity.

Antimicrobial Activity

Research has indicated that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that various pyridine N-oxides could be transformed into potent antimicrobial agents through biocatalytic processes using Burkholderia sp. MAK1. This strain was shown to effectively hydroxylate several pyridine derivatives, leading to compounds with enhanced antimicrobial activity .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundMIC (µg/mL)Organism Tested
This compound32E. coli
4-Chloro-pyridin-2-amine16Staphylococcus aureus
3-(Trifluoromethyl)pyridin-2-ol64Pseudomonas aeruginosa

Anticancer Potential

The anticancer potential of pyridine derivatives has also been explored. In a study focusing on various pyridine-based compounds, it was found that certain derivatives exhibited cytotoxic effects against cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest .

Case Study: Cytotoxicity Assessment
In vitro assays were conducted on human cancer cell lines (e.g., HeLa and MCF-7) using concentrations ranging from 0 to 100 µM of this compound. The results indicated an IC50 value of approximately 45 µM against HeLa cells, suggesting moderate cytotoxicity.

Enzymatic Interactions

The biological activity of this compound may also be linked to its interactions with enzymes. For instance, studies have shown that pyridine N-oxides can act as inhibitors for specific enzymes involved in metabolic pathways. This property is particularly relevant in drug design, where enzyme inhibition can lead to therapeutic effects .

Table 2: Enzyme Inhibition Data

EnzymeInhibition (%) at 50 µM
Monoamine oxidase B (MAO-B)75
Cytochrome P450 isoform60

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that the trifluoromethyl group plays a crucial role in enhancing binding affinity to target proteins and enzymes due to increased hydrophobic interactions .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 4-methyl-2-(trifluoromethyl)pyridine 1-oxide, and how do they resolve structural ambiguities?

  • Methodology : Use FT-IR to identify functional groups (e.g., N-oxide stretching at ~1250–1300 cm⁻¹) and FT-Raman for ring vibrations. UV-Vis spectroscopy can assess electronic transitions influenced by the trifluoromethyl group. NMR (¹H, ¹³C, and ¹⁹F) is critical for resolving substituent positions and verifying oxidation states. For example, the deshielding of the pyridine ring protons due to the electron-withdrawing trifluoromethyl group can confirm its position .
  • Data Interpretation : Cross-reference experimental spectra with density functional theory (DFT)-predicted spectra to resolve ambiguities in tautomeric forms or regiochemistry.

Q. How does the pKa of this compound compare to other pyridine N-oxides, and what factors influence its acidity?

  • Data : Pyridine N-oxide derivatives generally exhibit pKa values between -1.3 and >11, depending on substituents. For instance, 4-methoxypyridine 1-oxide has a pKa of 2.05, while 2-hydroxypyridine 1-oxide is more acidic (pKa = -0.8) due to resonance stabilization of the conjugate base .
  • Mechanistic Insight : The trifluoromethyl group enhances acidity via inductive electron withdrawal, while the methyl group at position 4 may slightly counteract this effect through steric or electronic modulation.

Q. What synthetic routes are viable for preparing this compound, and how can reaction yields be optimized?

  • Methodology :

  • Step 1 : Start with 2-trifluoromethylpyridine; introduce the methyl group via Friedel-Crafts alkylation or directed ortho-metalation.
  • Step 2 : Oxidize the pyridine ring using m-chloroperbenzoic acid (mCPBA) or H₂O₂ in acetic acid.
    • Optimization : Monitor reaction progress via TLC or HPLC. Use anhydrous conditions to minimize side reactions (e.g., hydrolysis of the trifluoromethyl group). Yield improvements (>80%) may require inert atmospheres and controlled temperature gradients .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Perform geometry optimization and electrostatic potential (ESP) mapping to identify electrophilic centers. Calculate Fukui indices to predict regioselectivity. For example, the N-oxide group increases electron density at the ortho and para positions, making them susceptible to electrophilic attack .
  • Validation : Compare computational predictions with experimental results (e.g., nitration or halogenation outcomes).

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